

Introduction: A Class of Reagents Bridging Medicinal Chemistry and Affinity Separations

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Compound of Interest

4-(*N*-(3-

Compound Name: *Methylbutanoyl)sulfamoyl)phenylboronic acid*

Cat. No.: B1386752

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Sulfamoyl phenylboronic acids represent a specialized class of organic compounds that have garnered significant interest from researchers in drug development and biotechnology. Characterized by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and a sulfamoyl group [-SO₂NR₂], these molecules possess a unique combination of properties that make them highly valuable. The powerful electron-withdrawing nature of the sulfamoyl moiety fundamentally alters the Lewis acidity of the adjacent boronic acid, a feature that has been expertly exploited in various applications.

This guide provides a comprehensive overview of the core physical and chemical properties of sulfamoyl phenylboronic acids. We will delve into their synthesis, explore their distinct reactivity, and present detailed protocols for their characterization. The narrative is designed for scientists and researchers, emphasizing the causal relationships between molecular structure and functional behavior, thereby offering field-proven insights into leveraging these compounds for advanced applications.

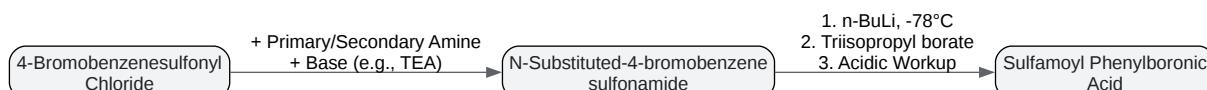
Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of sulfamoyl phenylboronic acids is typically achieved through a multi-step process that begins with a readily available substituted benzene derivative. A common and

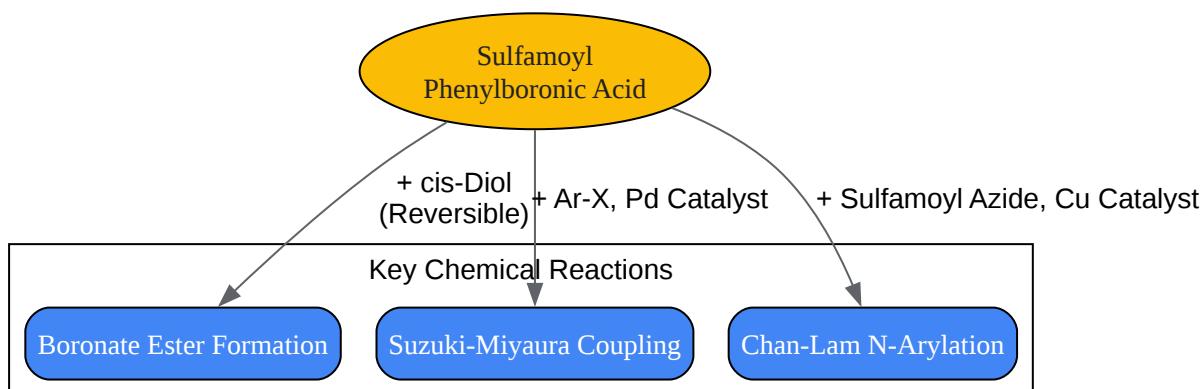
effective strategy involves the conversion of a bromo-substituted precursor to the corresponding boronic acid via a lithium-halogen exchange reaction.[1]

General Synthetic Workflow

The synthesis can be logically broken down into two key stages: formation of the sulfamoyl-substituted aryl bromide, followed by the introduction of the boronic acid moiety.



Comparative pKa Values			
Phenylboronic Acid	pKa ≈ 8.8	4-(N-allylsulfamoyl)-phenylboronic acid	pKa ≈ 7.4



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Sources

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
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